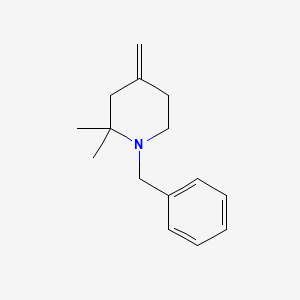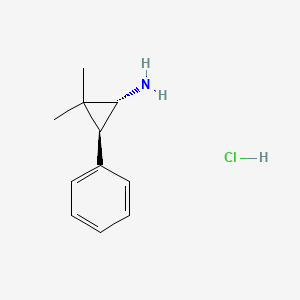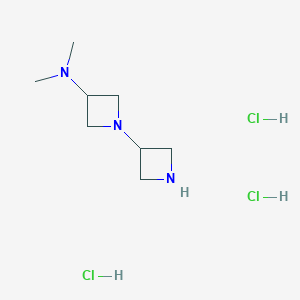
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylhydrazine moiety, and an acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the protection of the hydrazine group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The use of automated systems for the addition of reagents and control of reaction parameters would also be beneficial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Tert-butoxycarbonyl)propanamido)acetic acid: Another compound featuring a Boc-protected amine and an acetic acid derivative.
2-(2-(Tert-butoxycarbonyl)amino)phenyl)acetic acid: Similar structure with a phenyl group and Boc-protected amine.
Uniqueness
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is unique due to the presence of both the phenylhydrazine moiety and the Boc-protected amine. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylhydrazinyl]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17(11-7-5-4-6-8-11)16-12(18)9-22-10-13(19)20/h4-8H,9-10H2,1-3H3,(H,16,18)(H,19,20) |
InChI Key |
QZIKCDRAAUFRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)


![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)


![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
